(R)-Canadine
Overview
Description
®-Canadine, also known as berberrubine, is an isoquinoline alkaloid found in various plant species, particularly in the Berberis genus. This compound is known for its yellow color and has been traditionally used in herbal medicine. It exhibits a range of biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Canadine typically involves the reduction of berberine. One common method is the catalytic hydrogenation of berberine using palladium on carbon as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature.
Industrial Production Methods: Industrial production of ®-Canadine often involves the extraction from natural sources, followed by purification processes. The extraction is usually done using solvents like ethanol or methanol, and the compound is then purified using techniques such as column chromatography.
Types of Reactions:
Oxidation: ®-Canadine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound itself is often produced by the reduction of berberine.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of ®-Canadine.
Reduction: ®-Canadine itself from berberine.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
®-Canadine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other isoquinoline alkaloids.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its yellow color.
Mechanism of Action
The mechanism of action of ®-Canadine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission. Additionally, ®-Canadine can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Berberine: A precursor to ®-Canadine, known for its antimicrobial and anti-inflammatory properties.
Palmatine: Another isoquinoline alkaloid with similar biological activities.
Jatrorrhizine: Shares structural similarities and exhibits comparable biological effects.
Uniqueness: ®-Canadine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its ability to intercalate into DNA and inhibit specific enzymes sets it apart from other similar compounds.
Properties
IUPAC Name |
(1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUIEROBZXUFA-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313477 | |
Record name | (+)-Tetrahydroberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086-96-6 | |
Record name | (+)-Tetrahydroberberine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Canadine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Tetrahydroberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANADINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB5J6D245F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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